molecular formula C12H11BrN2O2 B7766610 2-[(1-bromonaphthalen-2-yl)oxy]-N-hydroxyethanimidamide

2-[(1-bromonaphthalen-2-yl)oxy]-N-hydroxyethanimidamide

Cat. No.: B7766610
M. Wt: 295.13 g/mol
InChI Key: IILFGCHWLITFRT-UHFFFAOYSA-N
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Description

The compound with the identifier “2-[(1-bromonaphthalen-2-yl)oxy]-N-hydroxyethanimidamide” is a chemical entity with significant interest in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of the compound “2-[(1-bromonaphthalen-2-yl)oxy]-N-hydroxyethanimidamide” involves several synthetic routes. One common method includes the use of cyclodextrins for the formation of inclusion complexes. This process involves the determination of the inclusion formation constant and the use of various analytical techniques to evidence host inclusion . Another method involves the use of N-protective indole and halogenated hydrocarbons as raw materials, followed by a C-H alkylation reaction under the action of a manganese catalyst and magnesium metal .

Industrial Production Methods

Industrial production of “this compound” typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced analytical techniques is crucial in monitoring the production process and ensuring the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

The compound “2-[(1-bromonaphthalen-2-yl)oxy]-N-hydroxyethanimidamide” undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in the reactions of “this compound” include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions often involve controlled temperatures, pressures, and pH levels to optimize the reaction outcomes.

Major Products Formed

The major products formed from the reactions of “this compound” depend on the type of reaction and the specific reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound.

Scientific Research Applications

The compound “2-[(1-bromonaphthalen-2-yl)oxy]-N-hydroxyethanimidamide” has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases and conditions.

    Industry: Utilized in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of “2-[(1-bromonaphthalen-2-yl)oxy]-N-hydroxyethanimidamide” involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to “2-[(1-bromonaphthalen-2-yl)oxy]-N-hydroxyethanimidamide” include other cyclodextrin inclusion complexes and indole derivatives. These compounds share structural similarities and may exhibit comparable chemical and biological properties.

Uniqueness

The uniqueness of “this compound” lies in its specific structural features and the resulting chemical and biological activities

Properties

IUPAC Name

2-(1-bromonaphthalen-2-yl)oxy-N'-hydroxyethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2O2/c13-12-9-4-2-1-3-8(9)5-6-10(12)17-7-11(14)15-16/h1-6,16H,7H2,(H2,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IILFGCHWLITFRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2Br)OCC(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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